An In-depth Technical Guide on (4-Chlorophenylthio)acetic Acid: Synthesis and Properties
An In-depth Technical Guide on (4-Chlorophenylthio)acetic Acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of (4-Chlorophenylthio)acetic acid. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols, quantitative data, and visual representations of key processes.
Chemical and Physical Properties
(4-Chlorophenylthio)acetic acid, also known as 2-((4-chlorophenyl)thio)acetic acid, is a sulfur-containing aromatic carboxylic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and theoretical considerations.
| Property | Value | Reference |
| CAS Number | 3405-88-7 | [1] |
| Molecular Formula | C₈H₇ClO₂S | [1] |
| Molecular Weight | 202.66 g/mol | [1] |
| Appearance | White to pale cream crystals or powder | [2][3] |
| Melting Point | 102.0-109.0 °C | [2][3] |
| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl]acetic acid | [2][3] |
| SMILES | OC(=O)CSC1=CC=C(Cl)C=C1 | [2][3] |
| InChI Key | YPKLXLYGMAWXDO-UHFFFAOYSA-N | [2][3] |
Synthesis of (4-Chlorophenylthio)acetic Acid
The primary and most direct method for the synthesis of (4-Chlorophenylthio)acetic acid is through a nucleophilic substitution reaction, specifically an S-alkylation of 4-chlorothiophenol with a haloacetic acid derivative. This reaction is a variation of the Williamson ether synthesis, adapted for the formation of a thioether linkage.
Synthesis Workflow
Caption: General workflow for the synthesis of (4-Chlorophenylthio)acetic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of arylthioacetic acids.
Materials:
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4-Chlorothiophenol
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Sodium chloroacetate
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Sodium hydroxide
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Hydrochloric acid (concentrated)
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Ethanol
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Water
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Activated charcoal (optional)
Procedure:
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Preparation of Sodium 4-chlorothiophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol in a minimal amount of ethanol. To this solution, add an equimolar amount of aqueous sodium hydroxide solution dropwise with stirring. The reaction is exothermic and results in the formation of the sodium salt of 4-chlorothiophenol.
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Reaction with Sodium Chloroacetate: In a separate beaker, dissolve an equimolar amount of sodium chloroacetate in water. Add this solution to the flask containing the sodium 4-chlorothiophenoxide.
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Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated briefly and then filtered to remove the charcoal. Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is acidic (pH ~2-3), which will precipitate the crude (4-Chlorophenylthio)acetic acid.
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Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure (4-Chlorophenylthio)acetic acid as a crystalline solid.
Spectroscopic Data
While specific, high-resolution spectra for (4-Chlorophenylthio)acetic acid are not widely available in public databases, the expected spectral characteristics can be inferred from the analysis of closely related compounds.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons adjacent to the sulfur atom and the carboxyl group, typically in the range of 3.5-4.0 ppm. The aromatic protons on the chlorophenyl ring will appear as two doublets (an AA'BB' system) in the aromatic region (around 7.0-7.5 ppm). The acidic proton of the carboxylic acid will be a broad singlet at a higher chemical shift (>10 ppm), which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum should exhibit a signal for the methylene carbon, a signal for the carboxylic acid carbon (typically >170 ppm), and four distinct signals for the aromatic carbons of the 4-chlorophenyl ring due to symmetry.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be present around 1700 cm⁻¹. The C-S stretching vibration is expected in the fingerprint region. Aromatic C-H and C=C stretching vibrations will also be observed.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the C-S bond.
Biological Activity and Potential Applications
Arylthioacetic acid derivatives have been investigated for a range of biological activities. While specific studies on the anticancer properties of (4-Chlorophenylthio)acetic acid are limited, related compounds have shown promise.
Anticancer Potential
Derivatives of thiazolidinone containing a (4-chlorophenyl) group have demonstrated moderate to strong antiproliferative activity against human leukemia cell lines.[4] These compounds have been shown to induce apoptosis and cause cell cycle arrest.[4] The presence of an electron-donating group on the thiazolidinone moiety was found to be important for its anticancer property.[4]
Although (4-Chlorophenylthio)acetic acid itself is not a thiazolidinone, its structural similarity to fragments of these more complex molecules suggests that it could serve as a valuable synthon or a starting point for the development of novel anticancer agents. Further research is warranted to evaluate the cytotoxicity of (4-Chlorophenylthio)acetic acid against various cancer cell lines and to elucidate its mechanism of action.
Potential Signaling Pathways
The induction of apoptosis is a key mechanism for many anticancer drugs. The signaling cascade leading to programmed cell death is complex and can be initiated through various pathways.
Caption: A simplified potential mechanism of apoptosis induction by a bioactive compound.
Conclusion
(4-Chlorophenylthio)acetic acid is a readily synthesizable compound with potential for further investigation in the field of medicinal chemistry. This guide provides the foundational knowledge for its preparation and characterization. The exploration of its biological activities, particularly its anticancer potential, represents a promising area for future research and drug development efforts. The detailed methodologies and structured data presented herein are intended to facilitate such endeavors.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]







